molecular formula C22H23N3O2 B6004099 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole

6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole

Cat. No. B6004099
M. Wt: 361.4 g/mol
InChI Key: VCJICKYVTCZUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole, also known as AB-001, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole involves the modulation of various neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems. 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is critical for learning and memory. By inhibiting acetylcholinesterase, 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole increases the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole has been shown to have several biochemical and physiological effects in animal models. In addition to its neuroprotective effects, 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole has been found to reduce oxidative stress, inflammation, and apoptosis in the brain. Furthermore, 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole has been shown to increase the levels of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is critical for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole offers several advantages for lab experiments, including its high potency, selectivity, and solubility in water. Additionally, 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole has been found to have good oral bioavailability, making it an attractive candidate for drug development. However, the synthesis of 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole is a complex and challenging process that requires expertise in organic chemistry. Furthermore, the long-term safety and efficacy of 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole in humans are not yet known.

Future Directions

There are several future directions for the research and development of 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole. One potential application of 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole is in the treatment of Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide. Additionally, 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole may have potential applications in the treatment of other neurological disorders, including Parkinson's disease and schizophrenia. Further studies are needed to investigate the long-term safety and efficacy of 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole in humans. Additionally, the development of more efficient and cost-effective synthetic methods for 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole could facilitate its widespread use in scientific research and drug development.

Synthesis Methods

The synthesis of 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole involves a multistep process that begins with the condensation of 4-acetyl-1-piperazine with 1H-indole-3-carboxaldehyde. The resulting product is then subjected to a series of reactions, including acetylation and benzyl protection, to yield the final product. The synthesis of 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole is a complex and challenging process that requires expertise in organic chemistry.

Scientific Research Applications

6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole has shown significant neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 6-[(4-acetyl-1-piperazinyl)carbonyl]-1-benzyl-1H-indole has been found to enhance cognitive function and memory in animal models.

properties

IUPAC Name

1-[4-(1-benzylindole-6-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-17(26)23-11-13-24(14-12-23)22(27)20-8-7-19-9-10-25(21(19)15-20)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJICKYVTCZUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(1-benzyl-1H-indol-6-yl)carbonyl]piperazin-1-yl}ethanone

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